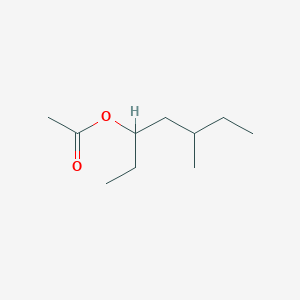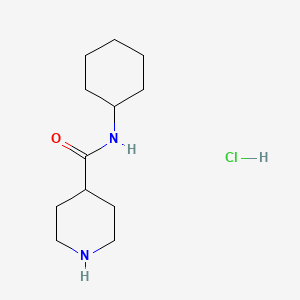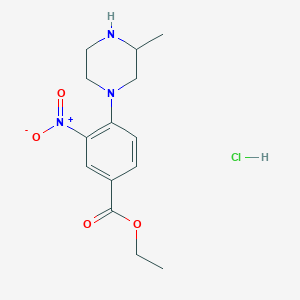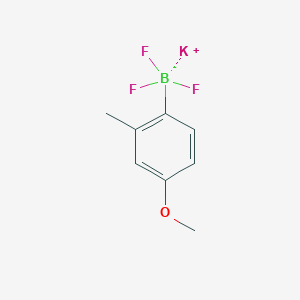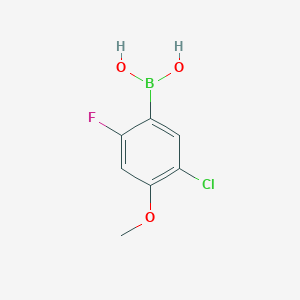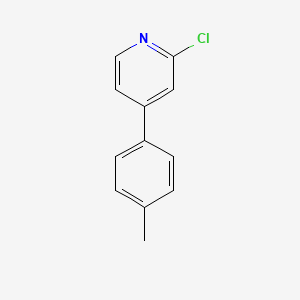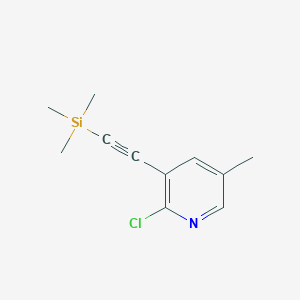
2-氯-5-甲基-3-((三甲基硅基)乙炔基)吡啶
描述
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the empirical formula C11H14ClNSi . It is a solid substance and is considered a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular weight of 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is 223.77 . The SMILES string representation of its structure isCc1cnc(Cl)c(c1)C#CSi(C)C . Physical And Chemical Properties Analysis
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is a solid substance . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available.科学研究应用
化学合成和催化
吡啶衍生物,包括2-氯-5-甲基-3-((三甲基硅基)乙炔基)吡啶,在有机合成和催化中起着关键作用,因为它们具有多样化的化学性质。它们在各种复杂分子合成中作为关键中间体。例如,基于吡啶的化合物广泛用于开发用于合成吡喃[2,3-d]嘧啶骨架的混合催化剂,突显了它们在药用和制药行业中的广泛适用性(Parmar, Vala, & Patel, 2023)。此外,吡啶及其衍生物被确定为在形成金属配合物中发挥重要作用,这对于催化剂的设计和不对称合成至关重要,展示了它们在有机合成和催化中的重要性(Li et al., 2019)。
药用和生物应用
尽管排除了药物使用和副作用,值得注意的是,包括类似于2-氯-5-甲基-3-((三甲基硅基)乙炔基)吡啶的结构的吡啶衍生物在药物化学领域中发挥着重要作用。它们参与合成具有各种生物活性的化合物。例如,基于吡啶的Cu(II)配合物被探索其抗癌潜力,展示了这些化合物作为新型抗癌剂的潜力(Alshamrani, 2023)。此外,吡啶衍生物因其对各种离子和中性物种具有高亲和力而被认可用于化学传感,使其成为检测环境、农业和生物样品中不同物种的有效化学传感器(Abu-Taweel et al., 2022)。
安全和危害
生化分析
Biochemical Properties
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of organic metal compounds and other organic synthesis reactions . It interacts with various enzymes and proteins, although specific interactions and the nature of these interactions are not well-documented in the available literature. The compound’s halogenated and silylated structure suggests potential interactions with enzymes involved in halogenation and silylation processes.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine at different dosages in animal models are not extensively studied. It is important to consider potential threshold effects and toxic or adverse effects at high doses. Detailed studies on dosage effects are necessary to determine the safe and effective use of this compound in biochemical research .
Metabolic Pathways
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is involved in metabolic pathways related to its synthesis and degradationIts effects on metabolic flux or metabolite levels are also not extensively studied .
Transport and Distribution
The transport and distribution of 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine within cells and tissues involve interactions with transporters and binding proteins. These interactions may affect the compound’s localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is not well-documented. Its structural properties suggest that it may be directed to specific compartments or organelles within the cell. Targeting signals or post-translational modifications may play a role in its localization and activity
属性
IUPAC Name |
2-(2-chloro-5-methylpyridin-3-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNSi/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYHZEUMHXSVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673581 | |
| Record name | 2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-58-4 | |
| Record name | 2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


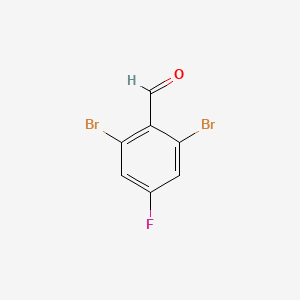
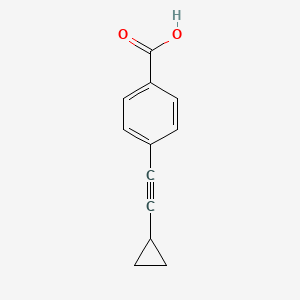

![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)
